
7-(Oxiran-2-ylmethoxy)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Oxiran-2-yl)methoxy]quinazoline is a heterocyclic compound that features a quinazoline core structure with an epoxide group attached via a methoxy linker. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(oxiran-2-yl)methoxy]quinazoline typically involves the reaction of quinazoline derivatives with epoxide-containing reagents. One common method is the nucleophilic substitution reaction where a quinazoline derivative reacts with an epoxide under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 7-[(oxiran-2-yl)methoxy]quinazoline may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
7-[(Oxiran-2-yl)methoxy]quinazoline undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include diols from oxidation, alcohols from reduction, and various substituted quinazoline derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
7-[(Oxiran-2-yl)methoxy]quinazoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-[(oxiran-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-Aminoquinazoline
- 6,7-Dimethoxyquinazoline
- 2-Methylquinazoline
Uniqueness
What sets 7-[(oxiran-2-yl)methoxy]quinazoline apart from these similar compounds is the presence of the epoxide group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This unique feature makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
7-(oxiran-2-ylmethoxy)quinazoline |
InChI |
InChI=1S/C11H10N2O2/c1-2-9(14-5-10-6-15-10)3-11-8(1)4-12-7-13-11/h1-4,7,10H,5-6H2 |
Clave InChI |
RIHGQIYZEFYAAM-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC3=NC=NC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


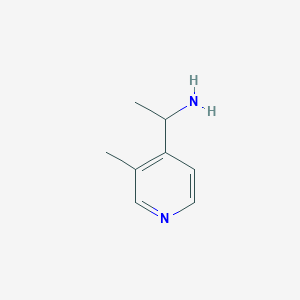

![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)
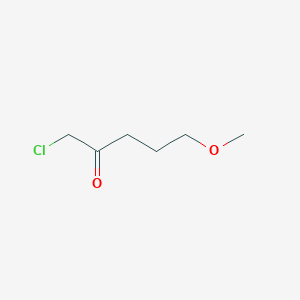
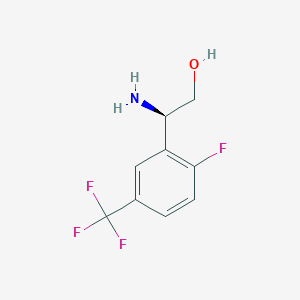
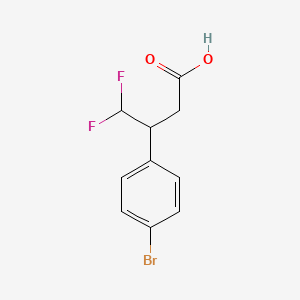
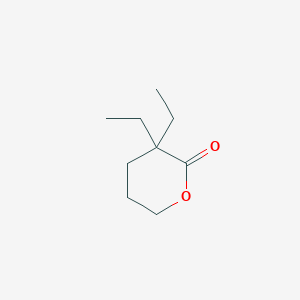

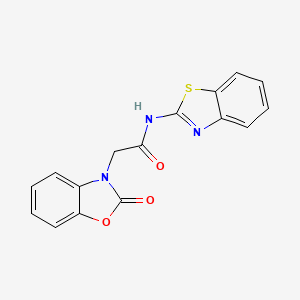
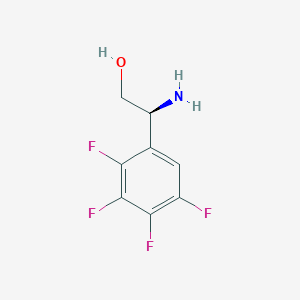


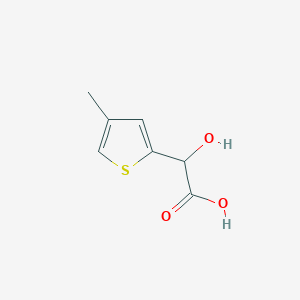
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
